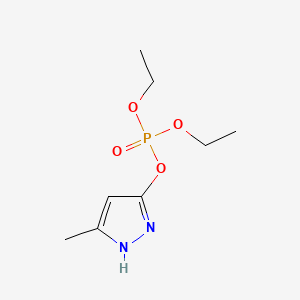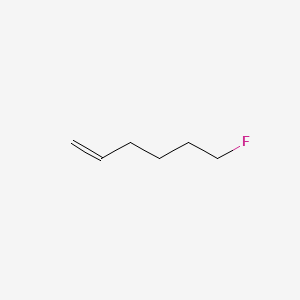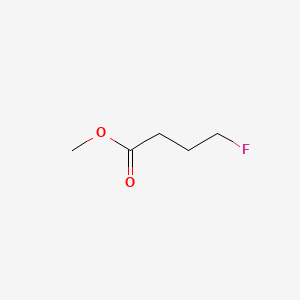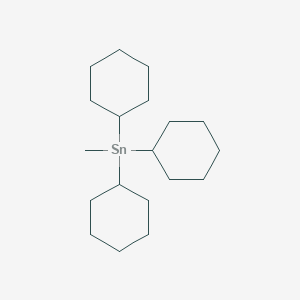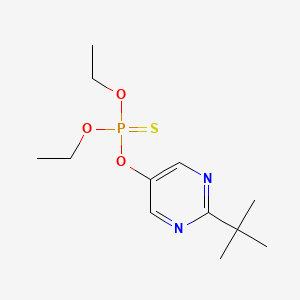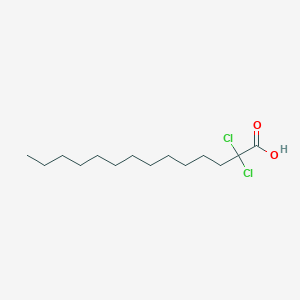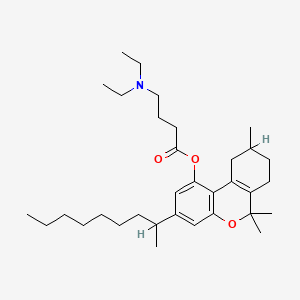
Naboctate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Naboctate involves several steps. One of the key methods includes the esterification of butanoic acid with a diethylamino group, followed by the addition of a benzochromene derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Naboctate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Scientific Research Applications
Naboctate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.
Biology: this compound is employed in research to understand the effects of synthetic cannabinoids on biological systems, particularly in the context of receptor binding and signal transduction.
Medicine: Due to its antiemetic and anxiolytic properties, this compound is studied for potential therapeutic applications in treating nausea, anxiety, and glaucoma.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
Naboctate exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the reduction of intraocular pressure in the case of glaucoma . The molecular targets include G-protein coupled receptors, which play a crucial role in the compound’s pharmacological effects .
Comparison with Similar Compounds
Naboctate is unique among synthetic cannabinoids due to its specific chemical structure and pharmacological profile. Similar compounds include:
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
JWH-018: A synthetic cannabinoid with similar receptor binding properties.
CP 55,940: Another synthetic cannabinoid known for its high affinity for cannabinoid receptors
This compound stands out due to its combination of antiemetic, sedative, anxiolytic, and anti-glaucoma properties, making it a versatile compound for various research and therapeutic applications.
Properties
CAS No. |
74912-19-9 |
|---|---|
Molecular Formula |
C33H53NO3 |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
(6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate |
InChI |
InChI=1S/C33H53NO3/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26/h22-25H,8-21H2,1-7H3 |
InChI Key |
UDQAWRWPAGUCRX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC |
Canonical SMILES |
CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


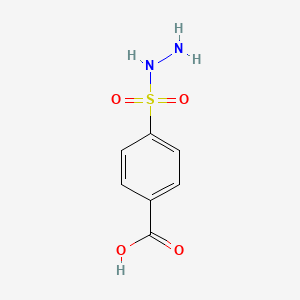
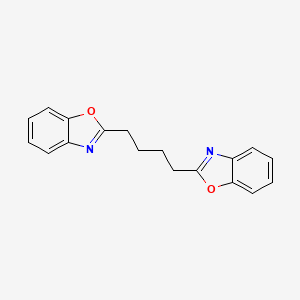
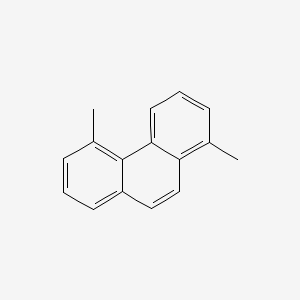
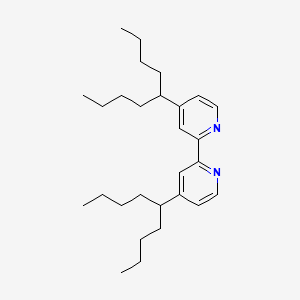
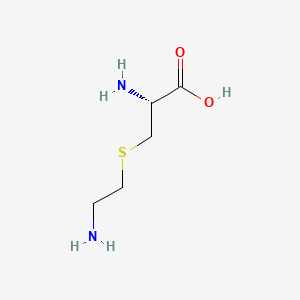
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-](/img/structure/B1617928.png)
